molecular formula C29H41NO3 B13906770 (3Z,5Z,7Z,9S,10R,11Z,13Z,15Z,20S)-9,10-dihydroxy-7,15-dimethyl-20-[(2E,4E)-octa-2,4-dienyl]-1-azacycloicosa-3,5,7,11,13,15-hexaen-2-one

(3Z,5Z,7Z,9S,10R,11Z,13Z,15Z,20S)-9,10-dihydroxy-7,15-dimethyl-20-[(2E,4E)-octa-2,4-dienyl]-1-azacycloicosa-3,5,7,11,13,15-hexaen-2-one

Cat. No.: B13906770
M. Wt: 451.6 g/mol
InChI Key: SAMBOMHOYJPACQ-LQVOQCKZSA-N
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Description

The compound “(3Z,5Z,7Z,9S,10R,11Z,13Z,15Z,20S)-9,10-dihydroxy-7,15-dimethyl-20-[(2E,4E)-octa-2,4-dienyl]-1-azacycloicosa-3,5,7,11,13,15-hexaen-2-one” is a complex organic molecule characterized by multiple double bonds, hydroxyl groups, and a unique azacycloicosa structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the azacycloicosa ring, introduction of hydroxyl groups, and the addition of the octa-2,4-dienyl side chain. Common synthetic routes may include:

    Cyclization Reactions: Formation of the azacycloicosa ring through cyclization of linear precursors.

    Hydroxylation: Introduction of hydroxyl groups using reagents like osmium tetroxide or hydrogen peroxide.

    Alkylation: Addition of the octa-2,4-dienyl side chain through alkylation reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as chromatography and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or Jones reagent.

    Reduction: Reduction of double bonds using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions at the hydroxyl or azacycloicosa positions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, Jones reagent, KMnO4.

    Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Saturated hydrocarbons.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Biological Activity: Investigation of potential biological activities such as antimicrobial or anticancer properties.

Medicine

    Drug Development: Exploration of its potential as a lead compound for drug development.

Industry

    Materials Science: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors. The pathways involved could include:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interaction with cell surface receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (3Z,5Z,7Z,9S,10R,11Z,13Z,15Z,20S)-9,10-dihydroxy-7,15-dimethyl-20-[(2E,4E)-octa-2,4-dienyl]-1-azacycloicosa-3,5,7,11,13,15-hexaen-2-one: Similar structure but with different functional groups or side chains.

    Azacycloicosa Derivatives: Compounds with similar azacycloicosa rings but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the azacycloicosa ring structure, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C29H41NO3

Molecular Weight

451.6 g/mol

IUPAC Name

(3Z,5Z,7Z,9S,10R,11Z,13Z,15Z,20S)-9,10-dihydroxy-7,15-dimethyl-20-[(2E,4E)-octa-2,4-dienyl]-1-azacycloicosa-3,5,7,11,13,15-hexaen-2-one

InChI

InChI=1S/C29H41NO3/c1-4-5-6-7-8-9-19-26-20-13-10-16-24(2)17-11-14-21-27(31)28(32)23-25(3)18-12-15-22-29(33)30-26/h6-9,11-12,14-18,21-23,26-28,31-32H,4-5,10,13,19-20H2,1-3H3,(H,30,33)/b7-6+,9-8+,17-11-,18-12-,21-14-,22-15-,24-16-,25-23-/t26-,27-,28+/m1/s1

InChI Key

SAMBOMHOYJPACQ-LQVOQCKZSA-N

Isomeric SMILES

CCC/C=C/C=C/C[C@@H]1CCC/C=C(\C=C/C=C\[C@H]([C@H](/C=C(\C=C/C=C\C(=O)N1)/C)O)O)/C

Canonical SMILES

CCCC=CC=CCC1CCCC=C(C=CC=CC(C(C=C(C=CC=CC(=O)N1)C)O)O)C

Origin of Product

United States

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